5,12-Bis(phenylethynyl)naphthacene

Catalog No.
S1512459
CAS No.
18826-29-4
M.F
C34H20
M. Wt
428.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,12-Bis(phenylethynyl)naphthacene

CAS Number

18826-29-4

Product Name

5,12-Bis(phenylethynyl)naphthacene

IUPAC Name

5,12-bis(2-phenylethynyl)tetracene

Molecular Formula

C34H20

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C34H20/c1-3-11-25(12-4-1)19-21-31-29-17-9-10-18-30(29)32(22-20-26-13-5-2-6-14-26)34-24-28-16-8-7-15-27(28)23-33(31)34/h1-18,23-24H

InChI Key

OUHYGBCAEPBUNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6

The exact mass of the compound 5,12-Bis(phenylethynyl)naphthacene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5,12-Bis(phenylethynyl)naphthacene (BPEN), also known as 5,12-bis(phenylethynyl)tetracene, is a highly conjugated, rigid acene derivative widely procured for advanced optoelectronics and commercial chemiluminescence. Characterized by its phenylethynyl substituents at the 5 and 12 positions of the tetracene core, BPEN exhibits a unique electronic structure that fundamentally alters its singlet-triplet energy gap compared to parent acenes [1]. In industrial procurement, BPEN is primarily selected for its high solution-phase fluorescence quantum yield, its ability to undergo highly efficient, exothermic singlet fission in the solid state, and its reliable performance as an orange-emitting fluorophore[2]. Its compatibility with thermal vapor deposition and solution processing makes it a highly versatile precursor for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and multiplexed diagnostic assays [1].

Generic substitution of BPEN with parent acenes or alternative fluorophores frequently results in device failure or off-target optical performance. Replacing BPEN with unsubstituted tetracene severely degrades organic photovoltaic efficiency, as tetracene relies on an endothermic singlet fission process that is kinetically slower and yields significantly fewer triplet excitons [1]. Furthermore, substituting BPEN with common in-class alternatives like Rubrene or 9,10-Bis(phenylethynyl)anthracene (BPEA) drastically shifts the emission spectrum from orange to yellow or green, respectively, compromising color-calibrated chemiluminescence formulations and OLED dopant matrices [2]. Finally, utilizing extended multi-acene derivatives instead of BPEN can lead to near-total quenching of fluorescence due to excessive non-radiative decay pathways, rendering them useless for high-yield luminescent applications [3].

Exothermic Singlet Fission and Triplet Yield Enhancement

In organic photovoltaic applications, the efficiency of multiexciton generation is paramount. BPEN features an exothermic singlet fission pathway (S1 = 1.98 eV, T1 = 0.85 eV) that allows for ultrafast relaxation (<200 fs) to a correlated triplet pair state [1]. When compared directly to the parent compound tetracene, which undergoes a slower endothermic fission process, BPEN delivers a vastly superior overall triplet yield of ~180%, compared to tetracene's ~76%[1]. This quantitative advantage makes BPEN a critical material selection for bypassing the Shockley-Queisser limit in next-generation solar cells.

Evidence DimensionTriplet Exciton Yield
Target Compound Data~180% yield with <200 fs relaxation time
Comparator Or BaselineTetracene (~76% yield, tens of picoseconds relaxation time)
Quantified Difference+104% absolute increase in triplet yield; orders of magnitude faster kinetics
ConditionsVapor-deposited thin films (~60 nm thickness)

Exothermic, ultrafast singlet fission directly doubles the photocurrent potential in organic photovoltaics, making BPEN a superior choice for solar cell sensitizers.

Chemiluminescence Emission Tuning and Formulation Compatibility

For commercial chemiluminescence and diagnostic assays, precise emission wavelength control is required to avoid signal overlap. BPEN acts as a highly efficient sensitizer in peroxyoxalate systems, reliably emitting in the orange spectrum[1]. In contrast, the closest industrial comparator, Rubrene, emits yellow light (~550 nm), while the anthracene analog BPEA emits green light (~486 nm) [1]. Procuring the exact BPEN structure is therefore mandatory for formulations requiring distinct orange emission profiles without relying on less stable rhodamine-based dyes.

Evidence DimensionPeak Emission Color / Wavelength
Target Compound DataOrange emission
Comparator Or BaselineRubrene (Yellow, ~550 nm) and BPEA (Green, ~486 nm)
Quantified DifferenceDistinct spectral shift to orange without structural degradation
ConditionsPeroxyoxalate chemiluminescence reaction systems

Precise color control is critical for multiplexed diagnostic assays and commercial chemiluminescence formulations where signal separation is required.

Fluorescence Quantum Yield Preservation

The structural rigidity provided by the phenylethynyl groups in BPEN minimizes non-radiative decay, preserving a high fluorescence quantum yield (ΦF = 0.70–0.90) in solution [2]. When buyers attempt to substitute BPEN with more extended, conjugated multi-acene structures (such as TET-3 or ADT-3) to push emission further into the red/near-IR, the quantum yield collapses dramatically to <0.003 due to torsional flexibility and rapid non-radiative decay [1]. BPEN represents the optimal balance between extended conjugation and high luminescent efficiency.

Evidence DimensionSolution Fluorescence Quantum Yield (ΦF)
Target Compound DataΦF = 0.70–0.90
Comparator Or BaselineExtended multi-acene analogs (e.g., TET-3, ΦF < 0.003)
Quantified Difference>200-fold higher fluorescence quantum yield
ConditionsDilute organic solvent (e.g., benzene or dichloromethane) at room temperature

High intrinsic quantum yield ensures maximum photon output per mole of reagent, drastically reducing the required loading concentration in luminescent devices.

Thin-Film Processability and Solid-State Triplet Lifetime

For solid-state device integration, a material must maintain its photophysical properties after deposition. BPEN is highly compatible with thermal vapor deposition, forming stable 60 nm thin films with a mixed crystalline and amorphous monoclinic structure [1]. Crucially, while solution-phase BPEN exhibits slow intersystem crossing and low triplet yields (<20%), the solid-state thin films exhibit robust intermolecular coupling that drives the triplet yield to ~180% and sustains a remarkably long triplet lifetime of ~3.0 ms [1]. This phase-dependent enhancement validates its procurement specifically for solid-state architectures.

Evidence DimensionTriplet Yield and Lifetime
Target Compound DataThin Film (~180% triplet yield, ~3.0 ms lifetime)
Comparator Or BaselineSolution Phase (<20% triplet yield, slow intersystem crossing)
Quantified DifferencePhase-driven activation of singlet fission resulting in >9x triplet yield
ConditionsThermal vapor-deposited thin film vs. dilute solution phase

Long triplet lifetimes in processable thin films are essential for efficient exciton diffusion and charge extraction in solid-state optoelectronic devices.

Singlet Fission Sensitizers in Organic Photovoltaics (OPVs)

Due to its exothermic singlet fission pathway and ~180% triplet yield, BPEN is an ideal precursor for OPV active layers. It effectively converts high-energy singlet excitons into pairs of triplet excitons, allowing device engineers to harvest multiple charge carriers per absorbed photon and bypass traditional efficiency limits [1].

Color-Calibrated Commercial Chemiluminescence

BPEN is the industry standard for generating bright orange light in peroxyoxalate chemiluminescence systems. Its stable emission profile makes it the preferred alternative to rhodamine dyes in emergency lighting, glow sticks, and multiplexed biochemical assays where distinct spectral separation from green (BPEA) or yellow (Rubrene) emitters is required[2].

Dopant Emitters in Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yield and rigid molecular framework of BPEN make it an excellent orange dopant in OLED manufacturing. Its ability to be thermally vapor-deposited into stable thin films ensures uniform dispersion within the host matrix, minimizing non-radiative decay and maximizing device luminescence[1].

XLogP3

9.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18826-29-4

Wikipedia

5,12-Bis(phenylethynyl)naphthacene

General Manufacturing Information

Naphthacene, 5,12-bis(2-phenylethynyl)-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types